

(2S,4R)-DS89002333 solubility and preparation for experiments

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Compound of Interest

Compound Name: (2S,4R)-DS89002333

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Application Notes and Protocols for (2S,4R)- DS89002333

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-DS89002333 is a potent and orally active inhibitor of cAMP-dependent protein kinase catalytic subunit alpha (PRKACA).[1] With an IC50 of 0.3 nM, this compound has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer often characterized by the presence of a DNAJB1-PRKACA fusion gene.[1][2] These application notes provide detailed information on the solubility of (2S,4R)-DS89002333 and protocols for its preparation and use in in vitro and in vivo experiments.

Physicochemical Properties and Solubility

Proper dissolution of **(2S,4R)-DS89002333** is critical for accurate and reproducible experimental results. The following table summarizes the solubility of **(2S,4R)-DS89002333** in various solvent systems, particularly for in vivo preparations.



Solvent System	Solubility	Result
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.58 mM)	Clear solution
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (5.58 mM)	Clear solution
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.58 mM)	Clear solution

Data sourced from MedchemExpress.[1]

Preparation of Stock and Working Solutions

Stock Solution Preparation:

For optimal stability, it is recommended to prepare a concentrated stock solution of **(2S,4R)**-**DS89002333** in DMSO.

• Storage: Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Ensure containers are tightly sealed and protected from light.[1]

Preparation of In Vivo Dosing Solutions:

The following protocol describes the preparation of a 1 mL dosing solution. Adjust volumes as needed for your experimental requirements.

- Protocol 1 (Aqueous Formulation):
 - $\circ~$ To 100 μL of a 25 mg/mL DMSO stock solution, add 400 μL of PEG300 and mix thoroughly.
 - $\circ~$ Add 50 μL of Tween-80 and continue mixing until a homogenous solution is achieved.
 - Add 450 μL of saline to reach a final volume of 1 mL.



Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocols In Vitro Inhibition of CREB Phosphorylation

This protocol outlines a cell-based assay to measure the inhibitory activity of **(2S,4R)- DS89002333** on PRKACA, using the phosphorylation status of CREB as a downstream marker.[1]

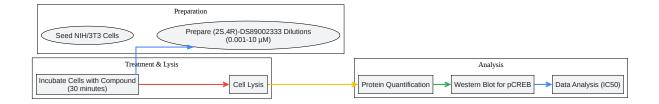
Cell Line: NIH/3T3 cells

Protocol:

- Cell Seeding: Plate NIH/3T3 cells in appropriate cell culture plates and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of (2S,4R)-DS89002333 in cell culture medium. Recommended concentrations range from 0.001 to 10 μM.[1]
- Incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of (2S,4R)-DS89002333. Incubate for 30 minutes.[1]
- Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate.
- Western Blotting: Analyze the phosphorylation of CREB by Western blotting using an antibody specific for phospho-CREB. Normalize the results to total CREB or a housekeeping protein.

Expected Outcome: **(2S,4R)-DS89002333** is expected to inhibit the phosphorylation of CREB in a dose-dependent manner, with a reported IC50 of 50 nM in NIH/3T3 cells.[1]





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In Vitro Experimental Workflow

In Vivo Anti-Tumor Activity in Xenograft Models

The following protocols have been used to assess the anti-tumor efficacy of **(2S,4R)- DS89002333** in mouse models.

Animal Models:

- NIH/3T3-fusion allograft model
- FL-HCC patient-derived xenograft (PDX) model[1]

Dosing and Administration:

- NIH/3T3 Allograft Model: Administer 12.5 or 50 mg/kg of (2S,4R)-DS89002333 orally, twice daily for 5 days.[1]
- FL-HCC PDX Model: Administer 3 or 30 mg/kg of (2S,4R)-DS89002333 orally, twice daily for 22 days.[1]

Monitoring:

Monitor tumor volume and body weight regularly.

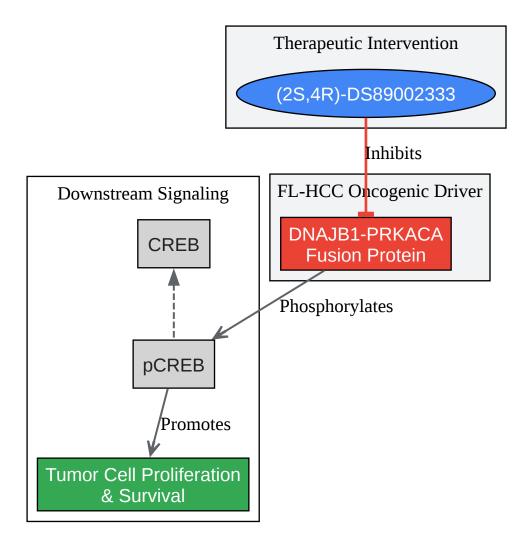


• Temporary body weight loss may be observed at higher doses (e.g., 30 mg/kg), which may resolve with continued dosing.[1]

Expected Outcome: **(2S,4R)-DS89002333** has been shown to significantly inhibit tumor growth in both allograft and PDX models.[1]

Mechanism of Action and Signaling Pathway

In FL-HCC, the DNAJB1-PRKACA fusion protein is a key oncogenic driver. **(2S,4R)-DS89002333** exerts its anti-tumor effects by directly inhibiting the kinase activity of the PRKACA component of this fusion protein. This inhibition leads to a reduction in the phosphorylation of downstream targets, such as CREB, which are involved in cell proliferation and survival.





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